N-((4-吗啉代嘧啶-2-基)甲基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that belongs to the class of pyrazinamide derivatives . Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
科学研究应用
抗病毒研究
研究重点介绍了与“N-((4-吗啉代嘧啶-2-基)甲基)吡嗪-2-甲酰胺”相关的化合物在抗病毒治疗中的潜力。例如,源自噻吩嘧啶的化合物已显示出对甲型流感神经氨酸酶病毒的活性,这表明了开发新抗病毒药物的途径 (El-All 等,2016)。
抗肿瘤和抗菌活性
已经研究了包括与“N-((4-吗啉代嘧啶-2-基)甲基)吡嗪-2-甲酰胺”相关的化合物的合成及其对各种癌细胞系的细胞毒作用。一些衍生物已显示出有希望的结果,表明在癌症治疗中具有潜在应用 (Hassan 等,2014)。此外,这些化合物已被探索用于抗菌活性,为解决耐药细菌和真菌感染提供了新途径。
抗惊厥活性
对包括与“N-((4-吗啉代嘧啶-2-基)甲基)吡嗪-2-甲酰胺”在结构上相关的烯胺酮的探索揭示了它们作为抗惊厥药的潜力。这些研究已经确定了几种具有显着抗惊厥活性的化合物,突出了它们在开发癫痫和其他癫痫发作疾病的新治疗方法中的潜力 (Edafiogho 等,1992)。
帕金森病的酶抑制
在神经退行性疾病,特别是帕金森病领域,“N-((4-吗啉代嘧啶-2-基)甲基)吡嗪-2-甲酰胺”的衍生物已被合成并评估为 LRRK2 酶的潜在成像剂,该酶与帕金森病的发病机制有关。此类化合物的开发可以显着增强对帕金森病机制的诊断和理解 (Wang 等,2017)。
作用机制
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Related compounds have shown potential fungicidal activities , suggesting that this compound may also interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
Related compounds have shown potential fungicidal activities , suggesting that this compound may also have similar effects.
属性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYJNJUQLAWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。